molecular formula C17H16FNO3S3 B6424479 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-fluoro-4-methoxybenzene-1-sulfonamide CAS No. 2034594-20-0

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-fluoro-4-methoxybenzene-1-sulfonamide

Cat. No. B6424479
CAS RN: 2034594-20-0
M. Wt: 397.5 g/mol
InChI Key: JILUANHNJDLHMV-UHFFFAOYSA-N
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Description

Bithiophene is a type of organic compound that is commonly used in the synthesis of polymers for organic field-effect transistor applications . It is a colorless solid, although commercial samples are often greenish .


Synthesis Analysis

Bithiophene and thieno [3,2- b ]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2- b :4,5- b’ ]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The molecular structure of bithiophene-based compounds can be complex. The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .


Physical And Chemical Properties Analysis

The physical and chemical properties of bithiophene-based compounds can vary widely. For example, they can have different band gaps and HOMO energy levels .

Scientific Research Applications

Organic Thin Film Transistors (OTFT)

This compound is used in the development of n-type organic semiconducting polymers, which are crucial in the field of Organic Thin Film Transistors (OTFT) . These polymers have shown good stability in OTFTs operated under ambient conditions .

Organic Electrochemical Transistors (OECT)

The compound is also relevant in the field of Organic Electrochemical Transistors (OECT). The design strategies aim to develop high performing n-type materials for OECT applications .

Organic Thermoelectrics (OTE)

In the field of Organic Thermoelectrics (OTE), this compound is used in the development of n-type organic semiconducting polymers . These polymers are designed to overcome the limitations of n-type materials, particularly their ambient operational instability .

Microstructure and Electrical/Mechanical Performance

The compound is used in the study of the relationship between microstructure and electrical/mechanical performance of n-type donor-acceptor conjugated polymers . The research focuses on the strong aggregation in solution and the methods to tune the degree of aggregation .

Optoelectronic Devices

Conjugated polymers, which include this compound, are widely applied in optoelectronic devices due to their excellent optoelectronic properties, solution processibility, and intrinsic flexibility .

Photovoltaic Polymers

The compound is used in the development of n-type D-A conjugated photovoltaic polymers . These polymers usually exhibit linear backbones because of the directly opposite linkage and thus usually display strong conjugation degree, wide absorption spectrum, and large absorption coefficient .

Safety and Hazards

The safety data sheet for 2,2’-Bithiophene indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on bithiophene-based compounds could include further exploration of their use in the synthesis of conjugated polymers for various applications .

Mechanism of Action

Target of Action

The primary targets of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-3-fluoro-4-methoxybenzene-1-sulfonamide are currently unknown. The compound contains a bithiophene moiety , which is a class of heterocyclic aromatic compounds known to possess a wide range of biological properties . .

Mode of Action

As a bithiophene derivative, it may interact with its targets through π-π interactions, given the presence of conjugated π-electrons in its structure . These interactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Bithiophene derivatives are known to possess a wide range of biological properties , suggesting that they may interact with multiple pathways.

Result of Action

Given the wide range of biological properties of bithiophene derivatives , this compound could potentially have diverse effects on cellular processes.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S3/c1-22-16-4-3-14(10-15(16)18)25(20,21)19-8-6-13-2-5-17(24-13)12-7-9-23-11-12/h2-5,7,9-11,19H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILUANHNJDLHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-fluoro-4-methoxybenzene-1-sulfonamide

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